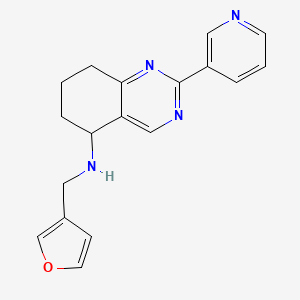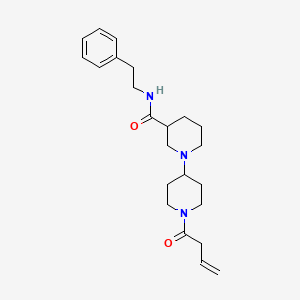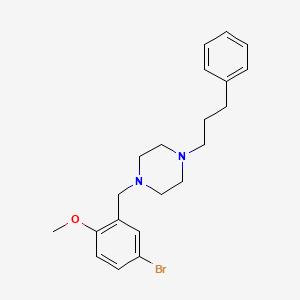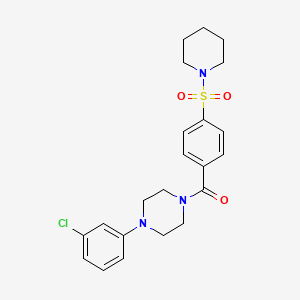![molecular formula C19H19Cl2N3O4S B6024455 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE](/img/structure/B6024455.png)
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(dimethylsulfamoyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro, dimethylsulfamoyl, and pyrrolidinyl groups attached to a benzamide core. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Sulfamoylation: The addition of a dimethylsulfamoyl group to the chlorinated benzene ring.
Amidation: The coupling of the sulfamoylated intermediate with 4-(2-oxo-1-pyrrolidinyl)aniline to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(dimethylsulfamoyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the carbonyl group.
Substitution: The chlorine atoms can be substituted with other groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-Dichloro-5-(dimethylsulfamoyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-methylbenzenesulfonamide
- 2,4-Dichloro-5-sulfamoylbenzoic acid
- 2,4-Dichloro-5-(dimethylsulfamoyl)benzoic acid
Uniqueness
2,4-Dichloro-5-(dimethylsulfamoyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O4S/c1-23(2)29(27,28)17-10-14(15(20)11-16(17)21)19(26)22-12-5-7-13(8-6-12)24-9-3-4-18(24)25/h5-8,10-11H,3-4,9H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWONAFNQPCEDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6024374.png)


![N-(dicyclopropylmethyl)-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6024388.png)

![1-(2-chlorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6024400.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6024404.png)
![1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]triazole-4-carboxamide](/img/structure/B6024416.png)

![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B6024439.png)
![ethyl N-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)glycinate](/img/structure/B6024445.png)
![4-[4-(2-Morpholin-4-ylethyl)imidazo[1,2-a]benzimidazol-2-yl]phenol;hydrobromide](/img/structure/B6024460.png)
![3,3,3-trifluoro-N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylpropanamide](/img/structure/B6024466.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6024471.png)
